3,4-Difluoro-N-(3-fluorobenzyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-N-[(3-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-10-3-1-2-9(6-10)8-17-11-4-5-12(15)13(16)7-11/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDOUQPEVHBDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development
Historical and Contemporary Approaches to N-Alkylation and Arylation Reactions in Aniline (B41778) Synthesis
The formation of a carbon-nitrogen bond to an aniline nitrogen is broadly categorized into N-alkylation and N-arylation reactions. Historically, N-alkylation was often achieved through the reaction of an aniline with an alkyl halide. While direct, this method can suffer from over-alkylation, leading to mixtures of secondary and tertiary amines, and the formation of quaternary ammonium (B1175870) salts . Another classical approach is the acylation of aniline with an acyl chloride, such as acetyl chloride, to form an anilide, which can then be reduced to the corresponding N-alkyl aniline wikipedia.orgdergipark.org.tr.
Contemporary methods have focused on improving selectivity, efficiency, and atom economy. The "hydrogen borrowing" or "auto transfer hydrogen" methodology has emerged as a green alternative, where alcohols serve as alkylating agents with transition metal catalysts (e.g., based on Ru, Ir, Fe, Ni, or Cu), producing only water as a byproduct researchgate.netresearchgate.netnih.gov. For N-arylation, traditional methods like the Ullmann condensation required harsh conditions (high temperatures and stoichiometric copper) wikipedia.org. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, revolutionized N-arylation wikipedia.orgresearchgate.netsemanticscholar.org. This reaction allows for the coupling of aryl halides or pseudohalides with a wide range of amines under relatively mild conditions, offering broad functional group tolerance and high yields wikipedia.orgresearchgate.net. More recently, aryne-enabled C-N arylation has been shown to activate the strong C-N bond of anilines for aryl transfer without the need for transition metals manchester.ac.uknih.gov.
Direct and Indirect Synthetic Pathways to 3,4-Difluoro-N-(3-fluorobenzyl)aniline
The synthesis of the target molecule, this compound, can be approached through several strategic disconnections, primarily involving the formation of the N-benzyl bond.
Reductive Amination Strategies for N-Benzyl Anilines
Reductive amination is a highly effective and common method for preparing N-benzyl anilines. This two-step, one-pot process involves the initial reaction of an aniline with an aldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine. For the synthesis of this compound, this would involve the condensation of 3,4-difluoroaniline (B56902) with 3-fluorobenzaldehyde sigmaaldrich.com.
The choice of reducing agent is critical for the success of the reaction. Common reagents include sodium borohydride (NaBH₄) and, for more sensitive substrates, sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and more selective for imines over carbonyls beilstein-journals.org. The Leuckart reaction and its variations represent a classic form of reductive amination where formic acid or its derivatives act as both the catalyst and the reducing agent mdpi.com. This method is significant in pharmaceutical chemistry, with studies showing that a substantial portion of C-N bond-forming reactions in the industry utilize reductive amination mdpi.com.
| Amine Substrate | Carbonyl Substrate | Reducing Agent/System | Key Features | Reference |
|---|---|---|---|---|
| Primary/Secondary Amines | Aldehydes/Ketones | Formic Acid (Leuckart-Wallach) | Classic one-pot method; formic acid acts as hydride source. | mdpi.com |
| Aniline | Aldehyde | Sodium Borohydride (NaBH₄) | Two-step method involving Schiff base formation and subsequent reduction. | dergipark.org.tr |
| Various Amines | Aldehydes/Ketones | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective reduction of the intermediate iminium ion. | beilstein-journals.org |
| Anilines | Aldehydes/Ketones | Phenylsilane / Dibutyltin dichloride | Catalytic system for direct reductive amination. | organic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Anilines
Nucleophilic aromatic substitution (SNAr) is a powerful tool for forming aryl-nitrogen bonds, particularly on electron-deficient aromatic rings. The presence of electron-withdrawing groups (EWGs), such as nitro groups or fluorine atoms, ortho or para to a leaving group (like another halogen) activates the ring towards nucleophilic attack nih.govresearchgate.net.
A plausible SNAr route to the target compound could involve the reaction of 3-fluorobenzylamine (the nucleophile) with an activated 1,2-difluorinated benzene (B151609) derivative, such as 3,4-difluoronitrobenzene. The reaction would proceed via a Meisenheimer intermediate, with the nitro group strongly activating the ring for substitution. A subsequent reduction of the nitro group would be required to yield the final aniline product. Alternatively, starting with a substrate like 1,2,4-trifluorobenzene, selective substitution by 3-fluorobenzylamine could potentially yield the desired scaffold, although controlling regioselectivity can be a challenge nih.govtandfonline.com. The kinetics of SNAr reactions are highly dependent on solvent polarity, with polar solvents like DMSO generally providing higher conversions researchgate.net.
| Aromatic Substrate | Nucleophile | Activating Group(s) | Key Conditions | Reference |
|---|---|---|---|---|
| Polychlorinated Pyrimidines | Amines | Nitrogen heterocycle | Cu(II)/PTABS-promoted, regioselective amination. | semanticscholar.org |
| Hexafluorobenzene | Methanethiolate anion | Fluorine atoms | Aided by hydrogen bonding from an amine catalyst. | nih.gov |
| 5-Fluoro-2-nitroaniline | Primary amines | -NO₂, -F | Used as a building block in SNAr-based synthesis. | tandfonline.com |
| Fluoro-aromatic compounds | Polyvinylamine (PVAm) | -NO₂ or other EWGs | Reaction in water, functionalizing the polymer backbone. | researchgate.net |
Cross-Coupling Methodologies (e.g., Buchwald-Hartwig Amination) in Fluorinated Aniline Synthesis
The Buchwald-Hartwig amination stands as one of the most versatile methods for constructing C(aryl)-N bonds wikipedia.orgresearchgate.net. This palladium-catalyzed cross-coupling reaction can be envisioned as a key step in synthesizing this compound. Two primary disconnection approaches are possible:
Coupling of 3,4-difluoroaniline with 3-fluorobenzyl halide.
Coupling of 3-fluorobenzylamine with a 3,4-difluoro-substituted aryl halide (e.g., 1-bromo-3,4-difluorobenzene) or aryl pseudohalide (e.g., triflate or fluorosulfate) nih.govresearchgate.net.
The success of the Buchwald-Hartwig amination hinges on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. The development of sterically hindered and electron-rich biaryl phosphine ligands (e.g., XantPhos, RuPhos, XPhos) has been instrumental in expanding the reaction's scope to include less reactive aryl chlorides and challenging substrates like fluorinated arenes wikipedia.orgresearchgate.net. The reaction typically requires a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), and is conducted in an inert solvent like toluene or dioxane nih.gov. This methodology has largely replaced harsher, traditional methods for aryl amine synthesis due to its milder conditions and broader applicability wikipedia.org.
| Aryl (Pseudo)halide | Amine | Catalyst/Ligand System | Base | Reference |
|---|---|---|---|---|
| Aryl Halides | Primary/Secondary Amines | Pd(OAc)₂ / Sterically hindered biaryl phosphines | NaOtBu | wikipedia.orgresearchgate.net |
| Aryl Perfluorooctanesulfonates | Various Amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | nih.gov |
| Aryl Fluorosulfates | Aniline | Palladium or Nickel / BippyPhos ligand | Not specified | researchgate.net |
| (Hetero)aryl Chlorides/Bromides | Aqueous Ammonia | Palladium / KPhos ligand | Hydroxide base | organic-chemistry.org |
Photoinduced and Photoredox Catalysis for Difluoroalkylation of Anilines
Recent advances in synthetic chemistry have seen the rise of photoinduced and photoredox catalysis for C-H functionalization. While not a direct route to the N-benzyl aniline target, the photoinduced difluoroalkylation of anilines represents a state-of-the-art method for modifying aniline scaffolds rsc.orgacs.org. This method allows for the direct installation of difluoroalkyl groups onto the C(sp²)-H bonds of anilines under mild, often catalyst-free, conditions rsc.org.
The mechanism frequently involves the formation of an electron-donor-acceptor (EDA) complex between the electron-rich aniline and a difluoroalkyl bromide or iodide rsc.orgacs.org. Upon irradiation with visible light, single-electron transfer (SET) occurs, generating a difluoroalkyl radical that then adds to the aniline ring acs.org. Alternatively, an organic dye or a transition-metal complex (e.g., Ir or Ru) can be used as a photocatalyst to mediate the reaction nih.gov. These methods are characterized by their operational simplicity and wide substrate scope, providing a powerful tool for synthesizing specifically fluorinated aniline derivatives rsc.orgacs.org.
| Method | Aniline Substrate | Difluoroalkyl Source | Key Conditions | Reference |
|---|---|---|---|---|
| Catalyst-Free EDA Complex | Various Anilines | Difluoroalkyl bromides | Visible light irradiation, catalyst-free. | rsc.org |
| Organophotocatalysis | Electron-rich anilines | Ethyl difluoroiodoacetate | Eosin Y photocatalyst, visible light, K₂CO₃. | acs.org |
| Transition-Metal Photocatalysis | Aniline derivatives | Not specified | Iridium catalyst, visible light, para-selective. | nih.gov |
| EDA Complex Formation | Various Anilines | Ethyl difluoroiodoacetate | Visible light (427 nm), Na₂CO₃, DMSO. | acs.org |
Multi-Component Reactions for Constructing N-Benzyl Aniline Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency and atom economy nih.gov. Several MCRs have been developed for the synthesis of highly substituted anilines.
For instance, a green, three-component reaction of aromatic aldehydes, 2-cyclohexenone, and primary amines has been described to afford 2-arylmethyl N-substituted anilines nih.govbeilstein-journals.org. This approach builds the aniline ring and installs the N-substituent and an ortho-benzyl group in a single step through an amination-aromatization strategy. Another approach involves the (3 + 3) benzannulation of 1,3-diketones with in situ-generated acetone imines, which are formed from an amine and acetone beilstein-journals.org. While these specific examples may not directly yield the 3,4-difluoro substitution pattern of the target molecule, they illustrate the power of MCRs to rapidly construct complex N-benzyl aniline derivatives from simple precursors.
Catalytic Systems and Ligand Design in this compound Synthesis
The construction of the C-N bond in this compound is most effectively achieved through cross-coupling reactions. The design of the catalyst, particularly the metal center and the surrounding ligands, is paramount to achieving high yield, selectivity, and functional group tolerance.
Transition Metal Catalysis (e.g., Palladium, Copper, Iron)
Transition metal-catalyzed C-N cross-coupling reactions are the cornerstone for synthesizing diarylamines. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are the most prominent methods.
Palladium Catalysis: The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and high efficiency. rug.nl The reaction typically involves the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve reacting 3,4-difluoroaniline with 1-(bromomethyl)-3-fluorobenzene or 3,4-difluorobromobenzene with 3-fluorobenzylamine. The catalytic cycle is facilitated by specialized ligands, most notably bulky, electron-rich biarylphosphines such as BrettPhos and RuPhos. nih.gov These ligands promote the crucial steps of oxidative addition and reductive elimination. The development of air- and thermally-stable pre-catalysts has further enhanced the practicality of this methodology, allowing reactions to be set up without the need for a glovebox.
Copper Catalysis: The copper-catalyzed Ullmann condensation is a classical method for C-N bond formation that has seen a modern resurgence with the development of improved ligand systems. While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols use catalytic amounts of copper salts (e.g., CuI, Cu(OAc)₂) with various ancillary ligands. These reactions can proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov For fluorinated substrates, copper catalysis can be a viable alternative to palladium, sometimes offering complementary reactivity. Polyaniline-supported copper catalysts have also been explored for Buchwald-Hartwig type couplings, demonstrating the potential for heterogeneous catalysis. researchgate.net
Iron Catalysis: As a response to the cost and toxicity concerns associated with palladium, iron-catalyzed cross-coupling has emerged as an attractive, more sustainable alternative. mdpi.com Iron catalysts, often generated in situ from simple iron salts (e.g., FeCl₃, Fe(acac)₃), can mediate the N-arylation of amines with aryl halides. researchgate.netnih.gov N-heterocyclic carbenes (NHCs) have been identified as particularly effective ligands for iron, enhancing the catalyst's activity and stability. researchgate.net While the scope can sometimes be narrower than palladium systems, iron catalysis represents a significant step towards more economical and environmentally benign synthetic routes. researchgate.net
| Catalyst System | Metal Source | Typical Ligands | Common Bases | Reaction Conditions |
| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Biarylphosphines (e.g., BrettPhos, RuPhos, CyPF-tBu) nih.govacs.org | NaOtBu, K₂CO₃, LHMDS nih.gov | 80-120 °C, Inert Atmosphere |
| Copper | CuI, Cu₂O, Cu(OAc)₂ | 1,10-Phenanthroline, Oxalamides, Diamines | K₃PO₄, Cs₂CO₃ | 100-150 °C |
| Iron | FeCl₃, Fe(acac)₃ | N-Heterocyclic Carbenes (NHCs), TMEDA | Grignard Reagents, NaH | 25-130 °C |
Organocatalysis and Biocatalysis in Fluorinated Amine Synthesis
While transition metals dominate the synthesis of N-aryl amines, organocatalysis and biocatalysis are burgeoning fields offering metal-free and biocompatible approaches, particularly for other classes of fluorinated amines.
Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of fluorinated amine synthesis, a prominent application is the asymmetric α-fluorination of aldehydes and ketones. researchgate.netchimia.ch For instance, chiral imidazolidinones can catalyze the reaction between an aldehyde and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to produce α-fluoro aldehydes with high enantioselectivity. researchgate.netnih.gov These fluorinated aldehydes are versatile intermediates that can be converted to various fluorinated amines through subsequent reductive amination. This strategy provides a powerful, metal-free route to chiral fluorinated amine building blocks. nih.gov
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. For C-N bond formation, several classes of enzymes are being explored. nih.gov Heme-dependent enzymes, such as engineered cytochrome P450 variants, can catalyze C-N bond formation through the generation of iron porphyrin nitrene intermediates. qub.ac.ukqub.ac.uk Furthermore, reductive aminases (RedAms) have emerged as promising biocatalysts for synthesizing chiral secondary amines by coupling primary amines with ketones or aldehydes. researchgate.net While the direct biocatalytic synthesis of a specific diarylamine like this compound is not yet established, these enzymatic systems represent the frontier of sustainable chemistry for constructing molecules containing C-N bonds. nih.govresearchgate.net
| Catalytic Approach | Catalyst Type | Typical Reaction | Advantages | Relevance to Fluorinated Amines |
| Organocatalysis | Chiral amines (e.g., imidazolidinones) nih.gov | Asymmetric α-fluorination of carbonyls researchgate.net | Metal-free, high enantioselectivity, mild conditions. | Synthesis of chiral fluorinated amine precursors. nih.gov |
| Biocatalysis | Enzymes (e.g., Cytochrome P450, Reductase Aminases) qub.ac.ukresearchgate.net | Reductive amination, nitrene insertion qub.ac.ukresearchgate.net | High selectivity, aqueous media, biodegradable catalyst. | Potential for green synthesis of various amine structures. nih.gov |
Green Chemistry Principles and Sustainable Synthetic Approaches
The synthesis of fine chemicals is increasingly scrutinized through the lens of green chemistry, which seeks to minimize environmental impact by design. beilstein-journals.org This involves a holistic assessment of reagents, solvents, energy consumption, and waste generation. nih.gov
Solvent Selection and Alternative Reaction Media (e.g., Solvent-Free, Ionic Liquids)
Solvents account for a significant portion of the mass and energy consumption in a chemical process and are a primary source of waste. whiterose.ac.uk Traditional C-N coupling reactions often employ aprotic polar solvents like dioxane, toluene, DMF, or NMP. rsc.org Many of these are classified as problematic or hazardous due to toxicity and environmental persistence. whiterose.ac.ukrsc.org
Green chemistry promotes the use of safer solvents or alternative reaction media. york.ac.uk
Greener Solvents: Guides have been developed to rank solvents based on safety, health, and environmental criteria, favoring alcohols (ethanol, propanol) or esters (ethyl acetate) when chemically compatible. rsc.orgresearchgate.net
Ionic Liquids (ILs): Room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]), have been successfully used as media for palladium-catalyzed C-N and C-C coupling reactions. liv.ac.ukliv.ac.uk Their negligible vapor pressure reduces air pollution, and their ability to dissolve catalysts can facilitate product separation and catalyst recycling. liv.ac.uknih.gov
Solvent-Free Conditions: Mechanochemistry, or performing reactions by grinding solids together (ball-milling), can eliminate the need for bulk solvents entirely. dntb.gov.ua This approach has been demonstrated for N-alkylation reactions and represents a significant step towards minimizing solvent waste. dntb.gov.ua
| Solvent/Medium | Classification | Rationale |
| Toluene, Dioxane | Problematic | Suspected toxicity, environmental persistence. whiterose.ac.uk |
| DMF, NMP, DMAc | Hazardous | High boiling point, reprotoxic, subject to restrictions. whiterose.ac.ukrsc.org |
| Ethanol, 2-Propanol | Recommended | Lower toxicity, biodegradable, renewable sources available. rsc.org |
| Ionic Liquids | Alternative Medium | Low volatility, potential for catalyst recycling. liv.ac.uk |
| Solvent-Free | Ideal (Green Principle) | Eliminates solvent waste, reduces energy for heating/distillation. dntb.gov.ua |
Development of Eco-Friendly Reagents and Catalysts
The pursuit of sustainability in chemical synthesis extends to the reagents and catalysts themselves. beilstein-journals.org A key strategy is replacing catalysts based on precious and toxic heavy metals with those derived from abundant, benign elements. As discussed, the development of iron-catalyzed C-N coupling is a prime example of this trend. mdpi.com
Another approach involves creating catalysts through more environmentally friendly methods. Biogenic synthesis of nanoparticles offers a novel route to heterogeneous catalysts. For instance, palladium nanoparticles have been synthesized using papaya peel extract as a reducing and capping agent. acs.org This method avoids the use of harsh reducing agents and organic solvents in the catalyst preparation step. Such biogenically synthesized catalysts have shown high efficacy in C-C coupling reactions, demonstrating the potential of green chemistry principles to innovate even at the level of catalyst design. acs.org Furthermore, using aqueous ammonia directly as the nitrogen source, rather than less stable or more complex ammonia surrogates, represents a greener choice of reagent. escholarship.orgescholarship.org
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the molecular structure piece by piece.
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In 3,4-Difluoro-N-(3-fluorobenzyl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, the methylene (B1212753) bridge, and the amine group.
Aromatic Region (6.5-7.5 ppm): The spectrum would display complex multiplets for the seven aromatic protons.
The protons on the 3,4-difluorophenyl ring are influenced by both proton-proton and proton-fluorine couplings, leading to intricate splitting patterns.
The protons on the 3-fluorobenzyl ring would appear as four distinct signals, with multiplicities such as doublet of doublets and triplet of doublets, arising from coupling to the adjacent fluorine and other protons on the ring.
Methylene and Amine Protons: A key feature would be the signal for the benzylic methylene protons (-CH₂-), which would likely appear as a doublet around 4.4 ppm, due to coupling with the single amine proton (-NH-). The amine proton itself would present as a broad triplet in the 4.0-4.5 ppm range, a result of coupling to the two methylene protons. rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic Hs (7H) | 6.5 - 7.5 | Multiplet (m) |
| Benzylic CH₂ (2H) | ~4.4 | Doublet (d) |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of a molecule. For this compound, thirteen distinct signals are expected: one for the methylene carbon and twelve for the aromatic carbons.
A dominant feature of the ¹³C NMR spectrum is the effect of carbon-fluorine coupling (¹JC-F, ²JC-F, etc.), which splits the signals of carbons bonded to or near fluorine atoms into doublets or more complex multiplets. rsc.org The carbons directly bonded to fluorine (C-3, C-4, and C-3') will exhibit large one-bond coupling constants. The chemical shifts are influenced by the electron-withdrawing nature of fluorine and the electron-donating character of the amine group. mdpi.comacs.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |
|---|---|---|---|
| Aromatic C-F (3C) | 150 - 165 | Doublet (d) | ¹JC-F |
| Aromatic C-N (1C) | ~148 | Singlet (s) or small multiplet | |
| Aromatic C-H/C-C (8C) | 105 - 140 | Multiplet (m) | nJC-F |
Fluorine-19 (¹⁹F) NMR is highly specific for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. azom.com For this molecule, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the three unique fluorine environments.
The chemical shifts of fluorine atoms are highly sensitive to their electronic surroundings. nih.gov The two fluorine atoms on the aniline (B41778) ring (F-3 and F-4) would appear at different chemical shifts and would likely show ortho F-F coupling to each other. The single fluorine on the benzyl (B1604629) ring (F-3') would appear as a separate signal, typically as a triplet due to coupling with its two neighboring aromatic protons. The typical chemical shift range for aromatic fluorine substituents is between -100 and -200 ppm. azom.com
Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings, mapping the connectivity within the separate aromatic spin systems and verifying the coupling between the -NH- and -CH₂- protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for each CH and CH₂ group in the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons. This is vital for connecting the molecular fragments. For instance, it would show a correlation from the benzylic CH₂ protons to the C-1 carbon of the aniline ring, confirming the N-benzyl linkage. It is also essential for assigning quaternary (non-protonated) carbons.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. For this compound, the molecular formula is C₁₃H₁₀F₃N.
HRMS would be used to measure the mass of the molecular ion ([M+H]⁺) with very high precision (typically to four or five decimal places). This experimental mass is then compared to the calculated exact mass for the proposed formula. A match within a narrow tolerance (e.g., ±5 ppm) provides unambiguous confirmation of the elemental composition.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀F₃N |
| Calculated Exact Mass ([M]) | 237.07653 Da |
Fragmentation Pattern Analysis for Structural Characterization
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. While specific mass spectrometry studies for this compound are not widely published, the fragmentation behavior can be predicted based on the known patterns of related N-benzylaniline and fluorinated aromatic compounds.
In electron ionization mass spectrometry (EI-MS), the initial event is the formation of a molecular ion (M•+). For this compound, the molecular ion would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.
The primary fragmentation pathway for N-benzylaniline derivatives involves cleavage of the benzylic C-N bond, which is one of the weakest bonds in the molecule. nih.gov This cleavage can occur in two ways:
Formation of a benzyl cation: Cleavage can lead to the formation of a stable 3-fluorobenzyl cation.
Formation of an iminium cation: The introduction of an N-benzyl substituent in a molecule favors a process producing benzylidene iminium cations. nih.gov
Another significant fragmentation process is α-cleavage, which is common for amines. For aromatic amines like aniline, the fragmentation can be complex, often involving the loss of small molecules like HCN after initial hydrogen loss.
The presence of fluorine atoms on both aromatic rings will significantly influence the m/z values of the parent ion and all subsequent fragments. Key predicted fragments for this compound are outlined in the table below.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |
| Molecular Ion | [C₁₃H₁₀F₃N]•+ | 237.07 | Ionization of the parent molecule. |
| [M-H]• | C₁₃H₉F₃N• | 236.06 | Loss of a hydrogen radical. |
| 3-Fluorobenzyl cation | C₇H₆F⁺ | 109.04 | α-cleavage at the C-N bond. |
| 3,4-Difluoroanilino radical | C₆H₄F₂N• | 129.03 | α-cleavage at the C-N bond. |
| 3,4-Difluorophenyl cation | C₆H₃F₂⁺ | 113.02 | Loss of the aminobenzyl group. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles that define its conformation.
Single-crystal X-ray diffraction is the gold standard for determining molecular structures. The methodology involves several key steps. First, a high-quality single crystal of the compound, typically 0.1-0.4 mm in size, must be grown. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent. researchgate.net
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a diffractometer. The crystal is cooled, often to a low temperature like 173 K, to minimize thermal vibrations of the atoms. nih.gov It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector. nih.gov
The collected data, which consists of the positions and intensities of thousands of diffraction spots, is then processed. The phases of the diffracted waves are determined using direct or Patterson methods, which allows for the calculation of an electron density map of the molecule. This map is then interpreted to build a model of the molecular structure, which is subsequently refined against the experimental data to yield the final, highly accurate atomic coordinates, bond lengths, and angles. nih.gov
While a specific crystal structure for this compound has not been reported, its solid-state conformation can be inferred from the analysis of structurally similar molecules, such as N-benzylidene aniline derivatives. nih.govnih.gov
A key conformational feature of N-benzylanilines is the relative orientation of the two aromatic rings. Due to steric hindrance between the ortho-hydrogens of the aniline ring and the methylene bridge/benzyl ring, the molecule is not expected to be planar. The conformation is defined by the torsional angles around the C-N and N-C bonds. For similar Schiff base derivatives like N-(3-Nitrobenzylidene)aniline, the two aromatic rings are significantly twisted with respect to each other, with reported dihedral angles around 31.58°. nih.govresearchgate.net A similar non-planar conformation is expected for this compound.
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to obtain a unique "fingerprint" spectrum for identification.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative analysis. The IR spectrum for this compound would be expected to show a combination of vibrations from the 3,4-difluoroaniline (B56902) and 3-fluorobenzyl moieties.
Key expected vibrational bands include:
N-H Stretch: A characteristic sharp band in the region of 3300-3500 cm⁻¹ corresponding to the stretching of the secondary amine N-H bond.
Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands from the -CH₂- linker, typically found between 2850 and 2960 cm⁻¹.
Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) rings.
C-N Stretch: The stretching vibration for the aromatic C-N bond typically appears in the 1250-1360 cm⁻¹ range.
C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the C-F bond vibrations on both aromatic rings.
Table 2: Characteristic Infrared (IR) Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Source/Reference |
| N-H Stretching | Secondary Amine | 3300 - 3500 | General IR Correlation |
| Aromatic C-H Stretching | Benzene Rings | 3000 - 3100 | General IR Correlation |
| Aliphatic C-H Stretching | -CH₂- | 2850 - 2960 | General IR Correlation |
| Aromatic C=C Stretching | Benzene Rings | 1450 - 1600 | nih.gov |
| C-N Stretching | Aromatic Amine | 1250 - 1360 | nih.gov |
| C-F Stretching | Aryl Fluoride | 1100 - 1300 | General IR Correlation |
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, where the frequency shift of the inelastically scattered light corresponds to the vibrational modes of the molecule. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. youtube.com Therefore, some vibrations may be active in one technique but not the other, providing a more complete picture of the molecule's vibrational characteristics.
For this compound, Raman spectroscopy provides a characteristic molecular fingerprint that is useful for identification. nih.gov Key features in the Raman spectrum would include:
Symmetric Ring Breathing: A strong, sharp band for the aromatic rings, often seen around 1000 cm⁻¹. For substituted benzenes, this region is often complex.
C=C Stretching: The aromatic C=C stretching vibrations that are also seen in the IR spectrum are typically strong in the Raman spectrum as well.
C-F Vibrations: C-F related vibrations will also be present, though their intensity can vary.
Table 3: Key Raman Shifts for Structural Identification
| Vibrational Mode | Functional Group | Expected Shift Range (cm⁻¹) | Source/Reference |
| Aromatic C-H Stretching | Benzene Rings | 3000 - 3100 | nih.gov |
| Aromatic C=C Stretching | Benzene Rings | 1580 - 1615 | nih.gov |
| Ring Breathing Mode | Benzene Rings | 990 - 1010 | nih.gov |
| C-F Stretching | Aryl Fluoride | 1100 - 1300 | General Raman Correlation |
Advanced Chromatographic Techniques for Purity and Isomeric Analysis
The synthesis of N-benzylanilines, including fluorinated analogs, often proceeds via the reaction of a substituted aniline with a benzyl halide. dergipark.org.tr Such reactions can yield a mixture of products, including the desired monosubstituted amine, disubstituted products, and unreacted starting materials. Consequently, robust chromatographic methods are essential for the isolation and purity verification of the final compound. dergipark.org.tr
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. For fluorinated aromatic compounds, reversed-phase HPLC is commonly employed.
Stationary Phase Selection: Standard C18 (octadecylsilyl) columns are widely applicable for the separation of aromatic amines. However, for fluorinated compounds, specialized stationary phases can offer enhanced selectivity. chromatographyonline.com Pentafluorophenyl (PFP) phases, for instance, can provide alternative selectivity for halogenated aromatic compounds due to unique interactions such as dipole-dipole and π-π interactions. chromatographyonline.com The separation of difluorophenol isomers has been successfully demonstrated on fluorinated octyl columns, highlighting the potential of these phases for resolving isomers of the target compound. chromatographyonline.com
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of a small amount of an acid, such as formic acid, is often beneficial for improving peak shape and resolution of amine-containing compounds by ensuring consistent ionization. Gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure the timely elution of all components in a mixture.
Detection: UV detection is a standard method, as the aromatic rings in this compound provide strong chromophores. For more definitive identification and purity assessment, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. LC-MS provides molecular weight information and fragmentation patterns that are crucial for structural elucidation. chromatographyonline.com A targeted approach using LC-MS/MS with a triple quadrupole detector (LC-QqQ) offers high sensitivity and selectivity for quantifying the analyte and any impurities. chromatographyonline.com
Hypothetical HPLC-UV Method Parameters: A plausible HPLC method for the analysis of this compound is detailed in the interactive table below.
| Parameter | Condition |
|---|---|
| Column | Pentafluorophenyl (PFP) bonded silica, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 40% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is expected to be sufficiently volatile for GC analysis without the need for derivatization. This method provides excellent separation efficiency and definitive identification through mass spectral data.
GC Separation: A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is typically suitable for the separation of aromatic amines and their isomers. The temperature program of the GC oven is optimized to achieve good resolution between the target compound and potential impurities, such as positional isomers or by-products from the synthesis.
Mass Spectrometric Detection: Electron Ionization (EI) is the most common ionization technique used in GC-MS. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. The fragmentation of N-benzylanilines typically involves cleavage of the benzylic C-N bond, leading to characteristic fragment ions. For this compound, key fragments would be expected from the loss of the 3-fluorobenzyl group or the 3,4-difluorophenyl group, as well as ions corresponding to the fluorinated benzyl and aniline moieties. The presence of fluorine atoms is monoisotopic, which simplifies the interpretation of the mass spectrum compared to compounds containing chlorine or bromine. researchgate.net
Isomeric Analysis: GC-MS is particularly well-suited for the separation and identification of isomers. Subtle differences in the polarity and volatility of positional isomers of fluorinated anilines can often be resolved on a standard GC column, allowing for their differentiation and quantification. researchgate.net
Hypothetical GC-MS Method Parameters: A representative GC-MS method for the analysis of this compound is outlined in the interactive table below.
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-Polysiloxane (e.g., DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to elucidating the electronic behavior and properties of 3,4-Difluoro-N-(3-fluorobenzyl)aniline. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netresearchgate.net This is achieved by finding the minimum energy conformation on the potential energy surface. For substituted anilines, DFT methods, particularly hybrid functionals like B3LYP, have shown excellent agreement with experimental data for geometrical parameters. innovareacademics.incapes.gov.br
In the case of this compound, the geometry would be influenced by the electronic effects of the fluorine substituents on both aromatic rings and the flexibility of the benzylamine (B48309) linker. The fluorine atoms, being highly electronegative, would withdraw electron density from the phenyl rings, affecting bond lengths and angles. researchgate.net The optimization process would also consider the rotation around the C-N and C-C single bonds of the benzylamine bridge to identify the global minimum energy structure. The presence of electron-withdrawing groups like fluorine on the aniline (B41778) ring can lead to a more planar amine group structure. innovareacademics.in
| Parameter | Aniline | 2,4-Difluoroaniline | N-Benzylaniline |
|---|---|---|---|
| C-N Bond Length (Å) | ~1.40 | ~1.39 | ~1.42 |
| N-H Bond Length (Å) | ~1.01 | ~1.01 | ~1.01 |
| C-N-C Bond Angle (°) | N/A | N/A | ~124.5 |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP), can provide highly accurate predictions of electronic properties. For aniline derivatives, ab initio calculations can be used to determine properties such as ionization potential, electron affinity, and dipole moment. researchgate.net The major source of error in many ab initio calculations is often the truncation of the one-electron basis set. researchgate.net
For this compound, ab initio calculations would reveal the distribution of electron density and the nature of the molecular orbitals. The fluorine substituents are expected to significantly influence the electronic properties by withdrawing electron density, which would be quantifiable through these calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution within a molecule, with different colors representing different potential values. nih.gov Typically, red regions indicate negative electrostatic potential, where electrons are abundant, making these sites susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amine group and the fluorine atoms due to their high electronegativity. researchgate.net The aromatic rings, particularly the carbon atoms attached to the fluorine atoms, would exhibit a more positive potential. This information is crucial for understanding how the molecule might interact with other molecules and biological targets. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Flexibility
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape. nih.gov
For a flexible molecule like this compound, MD simulations can explore the different conformations accessible at a given temperature. This is particularly important for understanding how the molecule might bind to a receptor or enzyme, as its shape can adapt to fit into a binding pocket. nih.gov The simulations would reveal the rotational freedom around the single bonds of the benzylamine linker and how the two fluorinated rings orient themselves with respect to each other.
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy and shape of these orbitals are critical in determining the reactivity of a molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical stability and reactivity of a molecule. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can indicate a higher propensity for intramolecular charge transfer. nih.gov
For this compound, the presence of three fluorine atoms would likely lower the energy of both the HOMO and LUMO compared to unsubstituted N-benzylaniline. The HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, while the LUMO would likely be distributed over the benzyl (B1604629) ring. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and reactivity. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 2,4-Difluoroaniline | - | - | 5.2186 researchgate.net |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 nih.gov | -0.18094 nih.gov | 0.08657 nih.gov |
Based on a thorough review of available scientific literature, there is currently no specific published research focusing on the detailed computational chemistry and theoretical investigations of this compound as outlined in the requested article structure.
Studies detailing reaction mechanism studies, transition state calculations, Intrinsic Reaction Coordinate (IRC) analysis, theoretical NMR and vibrational spectra predictions, or Natural Bond Orbital (NBO) analysis specifically for this compound could not be located in the public domain of scientific research.
Consequently, it is not possible to generate a scientifically accurate and verifiable article that adheres to the provided, highly specific outline for this particular compound. The creation of such an article would necessitate speculative or fabricated data, which would not meet the required standards of scientific accuracy and professional integrity.
Should such research be published in the future, this topic could be revisited.
Reactivity Profile and Synthetic Transformations
Electrophilic Aromatic Substitution Reactions on the Difluoroaniline Ring
The difluoroaniline ring is the primary site for electrophilic aromatic substitution. The amino group (-NH-CH₂-Ph-F) is an activating group and directs incoming electrophiles to the ortho and para positions. However, the two fluorine atoms are deactivating groups due to their high electronegativity, which withdraws electron density from the ring. acs.org The fluorine at position 4 will have a more significant deactivating effect on the positions ortho to it (positions 3 and 5) than the fluorine at position 3. Conversely, the amino group strongly activates the positions ortho and para to it. The position para to the amine (position 2) and the ortho position (position 6) are the most likely sites for substitution. Steric hindrance from the bulky N-(3-fluorobenzyl) group may influence the regioselectivity, potentially favoring substitution at the less hindered para position. youtube.com
Common electrophilic aromatic substitution reactions include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.comlibretexts.org
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in the substitution of a hydrogen atom with a halogen. libretexts.orgyoutube.com
Sulfonation: Fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the ring. lumenlearning.com
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. total-synthesis.com However, the secondary amine may react with the Lewis acid, complicating these reactions.
The directing effects of the substituents on the difluoroaniline ring are summarized in the table below.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -NH-CH₂-Ph-F | 1 | Activating | ortho, para |
| -F | 3 | Deactivating | ortho, para |
| -F | 4 | Deactivating | ortho, para |
Nucleophilic Reactions of the Secondary Amine Nitrogen.byjus.comorgoreview.comorgsyn.org
The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and basic. byjus.com This allows for a variety of reactions at this position.
Acylation: Secondary amines readily react with acylating agents like acid chlorides and acid anhydrides to form N,N-disubstituted amides. byjus.comorgoreview.com This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl produced. ncert.nic.in The resulting amide is less nucleophilic and basic due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. orgoreview.comquora.com
Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. Similar to acylation, this transformation reduces the nucleophilicity of the nitrogen atom. Recent studies have explored electrochemical methods for the sulfonylation of N,N-dialkylanilines and direct sulfonylation of anilines using visible light, which could potentially be adapted. nih.govnih.govrsc.org
Alkylation: The secondary amine can be further alkylated by reaction with alkyl halides. nih.govresearchgate.netresearchgate.net However, over-alkylation to form a quaternary ammonium (B1175870) salt is a possible side reaction. The use of a less reactive alkylating agent or controlling the stoichiometry can help to achieve mono-alkylation. orgsyn.org
| Reaction | Reagent | Product Type |
| Acylation | Acid Chloride (R-COCl) | N,N-disubstituted amide |
| Acylation | Acid Anhydride ((RCO)₂O) | N,N-disubstituted amide |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
| Alkylation | Alkyl Halide (R-X) | Tertiary amine |
The secondary amine can undergo condensation reactions with aldehydes and ketones. However, unlike primary amines which form stable imines, secondary amines react with aldehydes and ketones to form enamines if there is an α-hydrogen on the carbonyl compound, or an aminal if there is no α-hydrogen. A recent study has shown the synthesis of 2-benzyl N-substituted anilines via an imine condensation–isoaromatization pathway. nih.govbeilstein-journals.orgresearchgate.net
Modifications and Derivatizations of the Fluorobenzyl Moiety
The fluorobenzyl portion of the molecule also presents opportunities for chemical modification.
The fluorine atom on the benzyl (B1604629) ring is a deactivating group and directs incoming electrophiles to the ortho and para positions. The -CH₂-NH-Ar group is an activating group, also directing to the ortho and para positions. The interplay of these two groups will determine the regioselectivity of electrophilic aromatic substitution on this ring. Nucleophilic aromatic substitution on the fluorobenzyl ring is also a possibility, particularly if there are additional electron-withdrawing groups present on the ring. youtube.commasterorganicchemistry.comlibretexts.org
The benzylic methylene (B1212753) group (-CH₂-) is susceptible to oxidation and radical halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon. libretexts.orglibretexts.orgyoutube.com Depending on the reaction conditions, this could potentially lead to the formation of a ketone or cleavage of the C-N bond.
Radical Halogenation: Reagents like N-bromosuccinimide (NBS) can be used to introduce a bromine atom at the benzylic position via a free radical mechanism. libretexts.org This benzylic halide can then undergo further nucleophilic substitution reactions. khanacademy.orgyoutube.com
Heterocyclic Annulation Reactions Utilizing the Compound as a Precursor
The structure of 3,4-Difluoro-N-(3-fluorobenzyl)aniline, featuring an N-H bond and two adjacent aromatic rings, presents the potential for intramolecular cyclization reactions to form various heterocyclic systems. Although direct examples involving this specific trifluorinated derivative are scarce, analogous transformations with related N-benzylanilines provide insight into plausible synthetic pathways. Key examples of such annulation reactions include the synthesis of acridines and carbazoles.
One of the most relevant methods for the synthesis of acridines from N-arylaniline derivatives is the Bernthsen acridine (B1665455) synthesis. nih.govpharmaguideline.com This reaction typically involves the condensation of a diphenylamine (B1679370) with a carboxylic acid or its derivative in the presence of a dehydrating agent like zinc chloride or polyphosphoric acid (PPA) at elevated temperatures. nih.govpharmaguideline.com For this compound to undergo a similar transformation, prior functionalization, such as acylation, would be necessary to introduce a suitable electrophilic partner for the cyclization to proceed.
Another potential annulation reaction is the Graebe-Ullmann synthesis, which is used to prepare carbazoles from N-arylanthranilic acids or related compounds. researchgate.net This reaction often proceeds via the thermal decomposition of a triazole precursor, which is formed from the corresponding amine. researchgate.netyoutube.com The cyclization is thought to occur through a radical mechanism. youtube.com While the direct application to this compound is not documented, it highlights a potential pathway for forming new heterocyclic rings through intramolecular C-C bond formation.
The following table summarizes representative conditions for these types of annulation reactions with analogous substrates.
| Reaction Type | Starting Material Analogue | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|---|
| Bernthsen Acridine Synthesis | Diphenylamine and Carboxylic Acid | Zinc Chloride, heat | Acridine | nih.gov |
| Graebe-Ullmann Synthesis | 1-(Pyridyl)-1H-1,2,3-triazolo[4,5-c]pyridines | Polyphosphoric Acid (PPA), Microwave, 170 W, 5 min | Aza-γ-carboline | researchgate.net |
| Intramolecular Cyclization | o-Arylamino Schiff Bases | ZnCl2, Tetrahydrofuran, 80°C, 24h | Acridine Derivative | google.com |
The fluorine substituents on both aromatic rings of this compound would be expected to influence the reactivity in these annulation reactions. The electron-withdrawing nature of fluorine atoms deactivates the aromatic rings towards electrophilic attack, which could make cyclization more challenging compared to non-fluorinated analogues.
Oxidation and Reduction Chemistry of the Aniline (B41778) and Fluorobenzyl Moieties
The oxidation and reduction of this compound can occur at several sites: the secondary amine, the aniline aromatic ring, and the benzyl aromatic ring. The presence of fluorine atoms significantly influences the electronic properties and, consequently, the reactivity of these moieties.
Oxidation:
The secondary amine group in N-alkylanilines is susceptible to oxidation. nih.govrsc.org The electrochemical oxidation of N-alkylanilines proceeds via the formation of a radical cation. nih.gov Subsequent reaction pathways can lead to N-dealkylation or the formation of N-oxides. In the case of N-benzylanilines, oxidation with reagents like manganese dioxide has been shown to yield the corresponding benzalanilines (imines).
The oxidation of the aromatic rings is generally more difficult due to the deactivating effect of the fluorine atoms. However, under strong oxidizing conditions, hydroxylation or other oxidative transformations could potentially occur. The oxidation of electron-deficient anilines has been shown to generate electrophilic N-aryl nitrenoid intermediates, which can undergo intramolecular C-N bond formation to yield N-heterocycles. sci-hub.se
A summary of potential oxidation products of N-benzylaniline analogues is presented in the table below.
| Starting Material Analogue | Oxidizing Agent/Conditions | Major Product(s) | Reference |
|---|---|---|---|
| N-Benzylaniline | Manganese Dioxide, Benzene (B151609), heat | Benzalaniline | nih.gov |
| 4-Substituted N-Benzylanilines | Microsomal Oxidation | Aryl nitrones, N-hydroxy derivatives, N-debenzylation products | nih.gov |
| 2-Substituted Anilines | Phenyliodine(III) diacetate (PIFA), Trifluoroacetic acid | 3H-Indoles, Benzazepinones | sci-hub.se |
Reduction:
The reduction of this compound would primarily involve the fluorinated aromatic rings. The C-F bond is generally strong and resistant to reduction. However, catalytic hydrogenation under specific conditions can lead to hydrodefluorination. rsc.org The choice of catalyst and reaction conditions is crucial for achieving selective reduction. For instance, rhodium complexes with electron-deficient phosphine (B1218219) ligands have shown improved activity in the hydrogenation of challenging substrates. st-andrews.ac.uk
The reduction of the aniline or benzyl C-N bond is also a possibility, leading to the cleavage of the molecule. However, this typically requires more forcing conditions than the reduction of the aromatic rings. The synthesis of fluorinated anilines often involves the catalytic hydrogenation of the corresponding nitrobenzene (B124822) derivatives, demonstrating the feasibility of reducing functional groups on a fluorinated ring without affecting the C-F bonds under controlled conditions.
The following table provides examples of reduction reactions on related fluorinated aromatic compounds.
| Starting Material Analogue | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| p-Fluoronitrobenzene | Catalytic Hydrogenation | p-Fluoroaniline | google.com |
| Fluorinated Alkenes | Rh complexes with fluorinated phosphines, H2 | Hydrogenated product | st-andrews.ac.uk |
| Aromatic Azides | Anhydrous Hydrogen Fluoride | Fluorinated Anilines | google.com |
Applications in Advanced Synthetic Chemical Research
A Pivotal Intermediate in Complex Organic Synthesis
The strategic placement of fluorine atoms in 3,4-Difluoro-N-(3-fluorobenzyl)aniline makes it a highly valuable intermediate for the construction of intricate molecular frameworks and specialty chemicals.
Building Block for Novel Molecular Architectures
The presence of both a secondary amine and fluorinated aromatic rings provides multiple reactive sites for further chemical transformations. This allows for the incorporation of the difluorophenyl and fluorobenzyl moieties into larger, more complex structures. For instance, the N-(3-fluorobenzyl)aniline substructure is a key component in the synthesis of potent and selective inhibitors of transforming growth factor-beta (TGF-β) type 1 receptor (ALK5), which are under investigation for the treatment of cancers and fibrotic diseases. consensus.apprsc.orgbeilstein-journals.org The synthesis of these complex heterocyclic systems highlights the utility of fluorinated benzylamines as starting materials for creating biologically active molecules. consensus.apprsc.orgbeilstein-journals.org
The general class of N-aryl benzylamines, to which this compound belongs, is recognized for its importance in constructing various heterocyclic compounds and as a core structure in pharmacologically active agents. nih.gov The reactivity of the aniline (B41778) nitrogen and the potential for substitution on the aromatic rings make these compounds versatile synthons for medicinal chemists.
Precursor for Specialty Chemicals and Materials
While specific examples for this compound are not extensively documented in public literature, the broader class of fluorinated aromatic amines and N-aryl amines are known precursors for specialty materials. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, making them suitable for applications in organic electronics. rsc.org
Fluorinated organic materials are actively researched for their use in electronic and optoelectronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). consensus.app The fluorine atoms can lower the HOMO and LUMO energy levels of the molecules, which can facilitate electron injection and improve the stability of the materials against oxidative degradation. rsc.org Furthermore, C-H···F interactions can influence the solid-state packing of molecules, potentially enhancing charge carrier mobility. rsc.org Given these properties, it is plausible that this compound could serve as a precursor for novel organic electronic materials, although specific research in this area is yet to be widely published.
Development of New Synthetic Methodologies
The unique electronic and steric properties of this compound can be leveraged to develop novel synthetic methods. The reactivity of the N-H bond and the C-F bonds offers opportunities for innovative chemical transformations.
The synthesis of N-aryl amines, in general, is a focal point for the development of new catalytic cross-coupling reactions. wjpmr.com Methodologies such as the Buchwald-Hartwig and Ullmann couplings are continuously being refined to accommodate a wider range of substrates, including fluorinated anilines. wjpmr.com The presence of fluorine atoms can influence the reactivity of the aniline in these coupling reactions, necessitating the development of tailored catalytic systems. For example, ligand-free copper-catalyzed N-arylation of benzylamine (B48309) with aryl halides has been reported as an efficient method. researchgate.net
Structure-Reactivity Correlations and Design Principles
The reactivity of this compound is intrinsically linked to its structure. The electron-withdrawing nature of the fluorine atoms on both aromatic rings significantly influences the nucleophilicity of the aniline nitrogen and the reactivity of the aromatic C-H and C-F bonds.
The fluorine atoms decrease the basicity and nucleophilicity of the aniline nitrogen compared to its non-fluorinated counterpart. This modulation of reactivity is a key design principle in multi-step syntheses, allowing for selective reactions at other sites of a molecule.
In cross-coupling reactions, the electronic effects of the fluorine substituents on the aniline ring can impact the efficiency of the catalytic cycle. nih.gov Understanding these structure-reactivity relationships is crucial for optimizing reaction conditions and designing more effective catalysts. For instance, in palladium-catalyzed reactions, the electron-deficient nature of the fluorinated aniline can affect the rates of oxidative addition and reductive elimination steps.
Contributions to Advances in Fluorine Chemistry
The synthesis and application of compounds like this compound are integral to the advancement of fluorine chemistry. The incorporation of fluorine atoms into organic molecules can lead to unique physical, chemical, and biological properties. beilstein-journals.orgrsc.org
The study of fluorinated molecules provides insights into the fundamental aspects of C-F bond activation, nucleophilic aromatic substitution, and the role of fluorine in directing molecular conformation and intermolecular interactions. The development of synthetic routes to polyfluorinated compounds like the one discussed here expands the toolbox of organofluorine chemistry. wjpmr.com
The use of fluorinated building blocks is a dominant strategy in drug discovery. rsc.org Compounds such as this compound serve as readily available sources of fluorinated moieties, enabling the systematic exploration of the effects of fluorination on the biological activity of drug candidates. rsc.org The continued exploration of the chemistry of such molecules will undoubtedly lead to new discoveries and applications in various scientific fields.
Conclusion and Future Research Directions
Summary of Key Methodological and Theoretical Advancements
The synthesis of N-aryl benzylamines, including fluorinated analogues, has significantly progressed beyond classical methods. Key methodological advancements are centered on transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium and copper. These methods offer milder reaction conditions and broader substrate scope compared to traditional approaches. For a molecule like 3,4-Difluoro-N-(3-fluorobenzyl)aniline, this typically involves the coupling of 3,4-difluoroaniline (B56902) with a 3-fluorobenzyl halide or a related derivative. The development of specialized ligands has been crucial in improving the efficiency and selectivity of these C-N bond-forming reactions. mdpi.com Furthermore, photocatalytic strategies are emerging as powerful alternatives, enabling radical generation and C-N bond formation under exceptionally mild conditions using visible light. princeton.eduthieme-connect.comrsc.org
From a theoretical standpoint, the application of Density Functional Theory (DFT) has become an indispensable tool. DFT calculations allow for the investigation of molecular structures, electronic properties, and reaction energetics. rsc.orgrsc.orgbeilstein-journals.org For fluorinated aromatic compounds, computational methods are increasingly used to predict spectroscopic data, such as 19F NMR chemical shifts, which can be challenging to assign experimentally due to complex coupling patterns. nih.govresearchgate.netchemrxiv.org This predictive power aids in structural confirmation and in understanding the influence of fluorine substitution on molecular conformation and reactivity. nih.gov
Identification of Unresolved Challenges in Synthesis and Characterization
Despite advancements, the synthesis of polysubstituted aromatic compounds like this compound is not without its challenges.
Synthesis:
Catalyst Efficiency and Cost: Many efficient catalytic systems rely on expensive and low-abundance precious metals like palladium. mdpi.com Developing equally effective catalysts based on more sustainable, earth-abundant metals remains a significant goal. mdpi.com
Functional Group Tolerance: While modern catalytic systems are robust, the synthesis of complex molecules often requires "late-stage fluorination," where fluorine is introduced at the end of a synthetic sequence. acs.org These reactions must be highly selective to avoid affecting other functional groups present in the molecule.
Characterization:
Spectroscopic Complexity: The presence of multiple fluorine atoms (¹⁹F, spin I=1/2) results in complex NMR spectra due to ¹H-¹⁹F and ¹⁹F-¹⁹F spin-spin coupling. Unambiguously assigning all signals and confirming the substitution pattern can be a non-trivial task that often requires a combination of 1D and 2D NMR techniques alongside computational predictions. nih.govresearchgate.net
Impurity Profiling: Identifying and quantifying trace-level impurities, particularly isomeric byproducts, is critical for applications in regulated fields like pharmaceuticals but can be analytically demanding.
Prospective Avenues for Future Research on this compound
Future research on this compound is poised to benefit from emerging technologies and a drive towards more sustainable and efficient chemical synthesis.
The development of next-generation catalysts is a primary frontier. Research should focus on systems that minimize cost and environmental impact while maximizing efficiency.
Earth-Abundant Metal Catalysts: Investigating catalysts based on copper, iron, and nickel for the crucial C-N coupling step is a high-priority area. mdpi.comnih.gov These metals offer a more sustainable alternative to palladium and ruthenium. nih.govrsc.orgresearchgate.net
Photocatalysis: Visible-light photoredox catalysis offers an environmentally benign approach, often proceeding at ambient temperature and requiring only low catalyst loadings. nih.gov Exploring photocatalytic pathways for the N-benzylation of 3,4-difluoroaniline could lead to highly efficient and greener synthetic routes. thieme-connect.comrsc.org
Biocatalysis: The use of enzymes (biocatalysts), such as fluorinases, for selective fluorination represents a long-term, ambitious goal. ijournals.cn While challenging, biocatalysis could offer unparalleled selectivity and sustainability for constructing complex fluorinated molecules. ijournals.cn
Modernizing the synthetic workflow through new paradigms can offer significant advantages in terms of speed, safety, and optimization.
Flow Chemistry: Transferring the synthesis of this compound to a continuous flow process could provide numerous benefits. nih.govchemicalindustryjournal.co.uk Flow reactors allow for precise control over reaction parameters (temperature, pressure, mixing), enhance safety when dealing with hazardous reagents, and facilitate rapid optimization and scale-up, which is particularly relevant for producing active pharmaceutical ingredients (APIs). pharmacompass.comrsc.orgresearchgate.net
Machine Learning-Assisted Synthesis: Artificial intelligence is revolutionizing how chemical reactions are developed. beilstein-journals.org Machine learning (ML) algorithms can be trained on reaction data to predict optimal conditions (e.g., catalyst, solvent, temperature), thereby reducing the number of experiments needed. nih.govbeilstein-journals.orgresearchgate.net For this specific compound, an ML model could be developed to maximize the yield of the N-arylation step by navigating the complex interplay of multiple reaction variables. duke.edu
Computational chemistry can provide deep mechanistic insights and predictive power, guiding experimental efforts more effectively.
Predictive Reaction Modeling: Beyond structural analysis, DFT calculations can be used to model entire reaction pathways, identify transition states, and calculate activation energies for the synthesis of this compound. rsc.orgrsc.orgbeilstein-journals.orgucas.ac.cn This can help in understanding the mechanism of existing catalytic systems and in designing new, more efficient ones.
Property Prediction with Machine Learning: ML models can be synergistic with theoretical calculations. For instance, ML can accelerate the prediction of DFT-calculated properties like NMR shifts, reducing computational cost significantly. chemrxiv.org Furthermore, ML models can be trained to predict the site selectivity of functionalization reactions on aromatic rings, which could be invaluable for designing syntheses of even more complex derivatives of this scaffold. mit.edu
Q & A
Basic: What are the common synthetic routes for preparing 3,4-Difluoro-N-(3-fluorobenzyl)aniline, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, brominated analogs like 3-Bromo-N-(3-fluorobenzyl)aniline (CAS 1021101-38-1) are synthesized via alkylation of fluorobenzyl halides with substituted anilines . Optimization includes:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Catalyst selection : Palladium or copper catalysts enhance coupling efficiency in fluorinated systems.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity, as seen in similar compounds .
Basic: Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : NMR identifies fluorine substitution patterns, while NMR resolves benzyl and aniline proton environments .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with mass spectrometry confirms molecular weight and purity (>97%) .
- X-ray Crystallography : Resolves steric effects of fluorine atoms, though limited by compound crystallinity .
Basic: How does the fluorination pattern influence the compound’s stability under varying storage conditions?
Fluorine atoms enhance stability by reducing electron density and resisting oxidation. However:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Moisture : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the amine group .
- Accelerated testing : Monitor decomposition at 40°C/75% RH over 4 weeks via HPLC to simulate long-term stability .
Advanced: How can researchers resolve contradictions in reported reactivity data for fluorinated aniline derivatives?
Discrepancies often arise from substituent positioning and synthetic routes:
- Electronic effects : 3,4-Difluoro groups increase electrophilicity compared to 3,5-difluoro analogs, altering reaction kinetics .
- Method validation : Compare results across multiple techniques (e.g., kinetic studies under inert vs. aerobic conditions) .
- Computational modeling : DFT calculations predict regioselectivity in substitution reactions, aligning with experimental NMR shifts .
Advanced: What environmental persistence mechanisms are anticipated for this compound, and how can its degradation be studied?
Fluorinated anilines resist microbial degradation due to strong C-F bonds. Key approaches:
- Soil column studies : Model vertical migration using parameters from aniline fate experiments (e.g., adsorption coefficients, pumping speed effects) .
- Advanced oxidation processes (AOPs) : Test hydroxyl radical-based systems (e.g., Fenton’s reagent) for breakdown efficiency. For example, >90% degradation of aniline derivatives is achieved in 30 minutes under optimized conditions .
Advanced: How might the compound’s fluorinated structure impact its pharmacological activity?
Fluorine enhances bioavailability and target binding. For instance:
- GPR183 antagonism : Structural analogs like 3,4-difluoro-N-[3-fluoro-5-(4-morpholinyl)phenyl]benzamide show high affinity due to fluorine’s electronegativity and hydrophobic interactions .
- SAR studies : Modify the benzyl group’s fluorine count to assess potency changes in enzyme inhibition assays (e.g., cytochrome P450 isoforms) .
Advanced: What methodologies are recommended for studying interphase partitioning in environmental matrices?
- Batch equilibrium experiments : Measure soil-water partition coefficients () using spiked samples, centrifuged and analyzed via LC-MS/MS .
- Headspace analysis : Quantify volatilization rates under controlled humidity and temperature (e.g., 25°C, 60% RH) .
- Microcosm studies : Simulate anaerobic/aerobic microbial communities to assess biodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
